![molecular formula C11H13ClN2O2 B2415314 2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide CAS No. 944939-06-4](/img/structure/B2415314.png)
2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide
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Overview
Description
Scientific Research Applications
Crystallography and Structural Analysis
This compound has been used in studies related to crystallography and structural analysis . The crystal structure of this compound reveals the presence of hydrogen-bonded dimers . It crystallizes in the monoclinic space group P2 1 /n . The crystal structure of the compound revealed the intramolecular H-bonding with the S(6) motif between H atom of the amide group and the nitro group at the orthoposition .
Optical Properties
The optical properties of this compound have been investigated using UV–vis spectrophotometry . The compound showed solvatochromic effects upon the varying polarity of the solvent . Time-dependent DFT calculations (TD-DFT) of the compound suggest that the deprotonation process occurs in polar solvents such as DMF .
Theoretical Investigation
The compound has been the subject of theoretical investigations . According to the Hirshfeld surface, C–H⋯ Cl interaction is also found, of which distance is relatively longer than the C–H⋯ O distance .
Synthesis and Characterization
The compound has been synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis .
Use in Determination of Enantiomers
2-Chloro-2’,6’-dimethylacetanilide is used in the determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .
Nonsteroidal Anti-inflammatory Drug
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(2,5-dimethylphenyl)carbamoyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-8(2)9(5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGVDLYTWFHHHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide |
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